(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
Description
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-8-12(19-9-10)13(18)16-6-2-11(3-7-16)17-14-4-5-15-17/h4-5,8-9,11H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILSTKNYRMJBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have demonstrated significant antibacterial and moderate antifungal activities. These activities are often achieved through interactions with bacterial and fungal proteins, leading to inhibition of essential biological processes.
Biochemical Pathways
It’s plausible that the compound interferes with the normal functioning of essential proteins in bacteria and fungi, thereby disrupting their growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antimicrobial activity. By interacting with essential proteins in bacteria and fungi, the compound could disrupt critical biological processes, leading to the death of these microorganisms.
Biological Activity
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, with CAS number 2034473-63-5, is a novel synthetic derivative featuring a triazole ring and a piperidine moiety. Its structural characteristics suggest potential biological activities that are increasingly relevant in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula: C13H16N4OS
- Molecular Weight: 276.36 g/mol
- Structural Features: The compound incorporates a triazole ring known for its diverse biological activities and a piperidine ring which enhances its pharmacological profile.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The specific compound in focus has shown promising results in various in vitro studies.
Antimicrobial Activity
-
Antibacterial Properties:
- Studies have demonstrated that derivatives of triazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one discussed have been reported to show Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin .
- A recent study highlighted the effectiveness of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .
- Antifungal Properties:
Anticancer Activity
Research into the anticancer properties of 1,2,4-triazole derivatives has revealed their potential as agents in cancer therapy:
- Mechanism of Action: These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in tumor cells .
- Case Studies: In vitro studies have indicated that certain triazole-containing compounds can inhibit the growth of cancer cell lines such as breast and lung cancer cells, showcasing IC50 values that suggest substantial cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone can be partially attributed to its structural features:
- Triazole Ring: Known for its ability to interact with various biological targets due to its electron-rich nature.
- Piperidine Moiety: Enhances solubility and bioavailability.
Table 1: Comparison of Biological Activities
| Activity Type | Related Compounds | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Triazole derivatives | < 0.5 μg/mL for MRSA |
| Antifungal | Similar triazoles | 50 μg/mL against Candida |
| Anticancer | Triazole-based hybrids | IC50 < 10 μM for MCF7 |
In Silico Studies
Recent advancements in computational chemistry have allowed for the prediction of biological activities based on molecular descriptors. Tools like SwissADME have been used to evaluate the pharmacokinetic properties of this compound, indicating favorable absorption and distribution profiles .
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole moiety present in the compound is known for its significant antimicrobial properties. Research indicates that derivatives of triazole exhibit potent antifungal and antibacterial activities. For instance, studies have shown that compounds containing the triazole structure can outperform traditional antifungal agents like azoles and amphotericin B in various assays against fungi such as Candida and Aspergillus species . The incorporation of piperidine enhances the bioactivity and solubility of these compounds, making them suitable candidates for drug development.
Anticancer Properties
Recent investigations into triazole derivatives have highlighted their potential as anticancer agents. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For example, triazole-containing compounds have shown efficacy against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation . The unique structure of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone may contribute to its ability to interact with specific biological targets involved in cancer progression.
Neuroprotective Effects
Emerging research suggests that triazole derivatives may possess neuroprotective properties. These compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells . The piperidine ring may enhance the central nervous system penetration of the compound, increasing its therapeutic potential.
Agricultural Chemistry
The compound's triazole component is also significant in agricultural chemistry, particularly as fungicides. Triazole fungicides are widely used to control fungal diseases in crops. The structural characteristics of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone may allow it to function effectively as a protective agent against plant pathogens . Studies have shown that similar compounds can significantly reduce disease incidence in crops like wheat and barley.
Material Science
In material science, triazole derivatives are explored for their applications in creating advanced materials due to their ability to form coordination complexes with metals. This property can be harnessed in developing new catalysts or sensors . The unique electronic properties imparted by the triazole ring can enhance the performance of materials used in electronics or nanotechnology.
Antifungal Efficacy Study
A study conducted on various triazole derivatives demonstrated that those incorporating piperidine exhibited enhanced antifungal activity compared to their non-piperidine counterparts. In vitro tests indicated that (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone showed significant inhibition against Candida albicans, with an IC50 value lower than that of established antifungal drugs .
Neuroprotective Activity Assessment
Another investigation evaluated the neuroprotective effects of triazole derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that compounds similar to (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone significantly reduced cell death rates compared to controls, suggesting a potential therapeutic application for neurodegenerative diseases .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
Piperidine vs. Piperazine/Morpholine Derivatives
- Compound 21 (): (Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone replaces the piperidine ring with a piperazine core and introduces a trifluoromethylphenyl group. Piperazine derivatives often exhibit enhanced solubility due to increased polarity, while the electron-withdrawing CF₃ group may improve metabolic stability .
- ACT-539313E () : Features a morpholine ring instead of piperidine, with deuterated positions. Deuteriation can prolong half-life by reducing metabolic degradation, while morpholine’s oxygen atom may alter hydrogen-bonding interactions .
Diazepane-Based Analogs
- MK-4305 (): A diazepane-containing dual orexin receptor antagonist with a triazole-substituted phenyl group.
Substituent Effects on Aromatic Moieties
Methylthiophene vs. Halogenated/Bulky Aromatic Groups
- Compound 12 (): [4-(4-Bromophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylmethyl)-1-piperidinyl]methanone replaces methylthiophene with a bromophenyl group.
- 7b′/7b″ (): (4-(tert-Butyl)phenyl)(1H/2H-1,2,3-triazol-1/2-yl)methanone introduces a bulky tert-butyl group, which may enhance lipophilicity and steric hindrance, affecting target selectivity .
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- MK-4305 () : Targets orexin receptors with high affinity (IC₅₀ values in nM range). The triazole-phenyl group in MK-4305 is critical for orexin receptor antagonism, suggesting that the triazole-piperidine-thiophene system in the target compound may share similar binding motifs .
- Compound 5 (): A pyrazolopyrimidinone derivative with a thiophene ring, highlighting the importance of sulfur-containing aromatic systems in modulating CNS activity .
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1: Coupling of a piperidine precursor with a triazole derivative via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazolyl group .
- Step 2: Acylation of the piperidine nitrogen with 4-methylthiophene-2-carbonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the methanone linkage .
- Optimization: Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR (¹H/¹³C): Key diagnostic signals include:
- Piperidine protons at δ 2.5–3.5 ppm (multiplet, J = 5–7 Hz).
- Triazole protons as a singlet at δ 7.8–8.0 ppm .
- IR Spectroscopy: Stretching vibrations for the carbonyl group (C=O) at ~1680–1700 cm⁻¹ and C-N (triazole) at ~1450 cm⁻¹ .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme Inhibition: Use fluorometric assays to evaluate activity against kinases or proteases (e.g., IC₅₀ determination at 10 µM–1 mM concentrations) .
- Cellular Viability: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, noting EC₅₀ values after 48-hour exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Substituent Variation: Replace the 4-methylthiophene with electron-deficient aryl groups (e.g., fluorophenyl) to enhance π-π stacking with hydrophobic enzyme pockets .
- Triazole Modifications: Test 1,2,4-triazole isomers or alkyl-substituted triazoles to optimize hydrogen bonding with residues like Asp189 in serine proteases .
- Methodology: Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) calculations to predict binding affinities before synthesis .
Q. How can contradictory data on biological activity across studies be resolved?
- Meta-Analysis: Aggregate data from multiple assays (e.g., kinase panels, cytotoxicity) to identify off-target effects or assay-specific artifacts .
- In Vivo Validation: Compare pharmacokinetic profiles (e.g., plasma half-life, brain penetration) in rodent models to reconcile in vitro/in vivo discrepancies .
Q. What computational strategies are effective for predicting metabolic stability?
- CYP450 Metabolism: Use Schrödinger’s QikProp to predict cytochrome P450 interactions. Prioritize derivatives with low topological polar surface area (TPSA <80 Ų) for improved metabolic stability .
- Liver Microsome Assays: Incubate compounds with human liver microsomes (HLM) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
Q. How can solubility challenges be addressed during formulation studies?
- Salt Formation: React the free base with HCl or citric acid to improve aqueous solubility (>5 mg/mL at pH 7.4) .
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to generate stable co-crystals with enhanced dissolution rates .
Q. What strategies mitigate synthetic byproducts during scale-up?
- Flow Chemistry: Implement continuous flow reactors to control exothermic reactions (e.g., acylation) and reduce dimerization byproducts .
- Quality Control: Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
